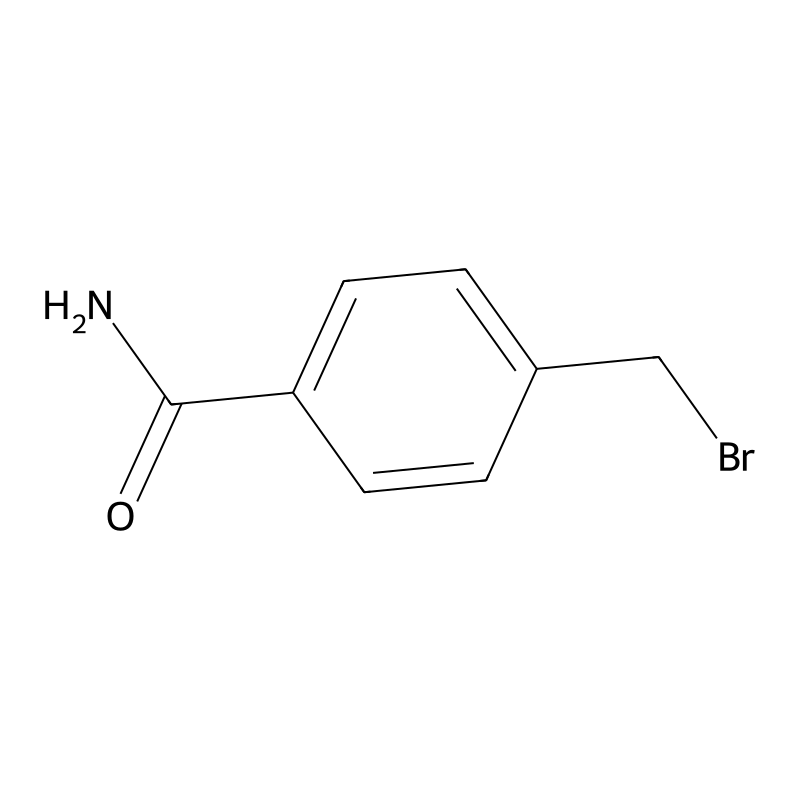

4-(Bromomethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Application: 4-(Bromomethyl)benzamide is a chemical compound used in organic synthesis.

Methods of Application: The specific methods of application can vary depending on the context of the research.

Scientific Field: Biochemistry

Methods of Application: The compound is used in various biochemical experiments, often involving the synthesis of new compounds and the study of their properties.

Results or Outcomes: The outcomes of these studies can vary greatly, but they contribute to our understanding of biochemical processes and the development of new drugs.

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis involved the use of IR, 1H NMR, 13C NMR spectroscopic, and elemental methods.

Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity.

Scientific Field: Photochemistry

Application: 4-(Bromomethyl)benzamide can be used in photochemical reactions.

Methods of Application: The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs).

Results or Outcomes: The intensification of the reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33.

Scientific Field: Industrial Chemistry

Results or Outcomes: The outcomes of using 4-(Bromomethyl)benzamide in these industries can vary greatly depending on the specific reaction or process being carried out.

Scientific Field: Drug Discovery

Scientific Field: Antioxidant and Antibacterial Studies

Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards.

Scientific Field: Pharmaceutical Industry

4-(Bromomethyl)benzamide is an organic compound with the molecular formula C₈H₈BrNO. It is classified as a derivative of benzamide, characterized by the presence of a bromomethyl group attached to the para position of the benzene ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which are essential in developing new compounds with specific biological activities.

There is currently no documented research on the mechanism of action of 4-(Bromomethyl)benzamide.

- Standard laboratory safety practices should be followed when handling any unknown compound. This includes wearing gloves, eye protection, and working in a fume hood.

- The presence of bromine suggests potential irritation to skin and eyes.

- As with most organic compounds, it is advisable to avoid inhalation and ingestion.

- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is crucial for synthesizing more complex organic molecules.

- Oxidation: The compound can be oxidized to yield corresponding benzaldehyde derivatives, expanding its utility in synthetic pathways.

- Reduction: Reduction reactions can convert the amide group to an amine, further diversifying the potential products derived from this compound.

Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate or chromium trioxide for oxidation processes.

Research indicates that 4-(Bromomethyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. The bromomethyl group allows this compound to interact with various biological molecules, potentially leading to:

- Enzyme Inhibition: It can form covalent bonds with cysteine residues in enzymes, modifying their activity and potentially inhibiting critical biological processes.

- Cell Signaling Modulation: By affecting key signaling proteins through covalent attachment or other interactions, 4-(Bromomethyl)benzamide may influence cellular pathways related to cell division and proliferation.

Several methods exist for synthesizing 4-(Bromomethyl)benzamide:

- Bromination of Toluene: This method involves brominating toluene to form benzyl bromide, followed by a reaction with benzamide. Typically, N-bromosuccinimide is used as the brominating agent in the presence of a radical initiator like benzoyl peroxide.

- Continuous Flow Reactors: In industrial applications, continuous flow reactors are employed to enhance mixing and heat transfer during synthesis, optimizing yields and purity. Common solvents include ethyl acetate or chloroform, with reaction temperatures maintained around 2-8°C under inert atmospheres.

4-(Bromomethyl)benzamide has a wide range of applications across various fields:

- Organic Synthesis: It serves as an intermediate for creating more complex organic molecules.

- Biological Research: The compound is utilized in studies related to enzyme inhibitors and receptor interactions.

- Pharmaceutical Development: Investigated for its potential role in synthesizing drugs targeting specific enzymes or receptors.

- Agrochemicals Production: Employed in creating various agricultural chemicals .

The interaction studies involving 4-(Bromomethyl)benzamide focus on its biochemical properties and effects on cellular processes. The compound's ability to modify enzyme activity through covalent bonding has been a significant area of research. For example, studies have shown that it can inhibit enzymes involved in bacterial cell division, thus affecting bacterial growth.

Several compounds share structural similarities with 4-(Bromomethyl)benzamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 4-(Bromomethyl)benzaldehyde | Contains an aldehyde group instead of an amide group | Increased reactivity due to aldehyde functionality |

| 4-(Chloromethyl)benzamide | Contains a chloromethyl group | Chlorine is less reactive than bromine |

| 4-(Methyl)benzamide | Contains a methyl group | Lacks halogen reactivity; less versatile |

The presence of the bromomethyl group in 4-(Bromomethyl)benzamide enhances its reactivity compared to similar compounds like chloromethyl or methyl derivatives. This increased reactivity makes it particularly advantageous in synthetic applications where higher reactivity is desired.

4-(Bromomethyl)benzamide (molecular formula C₈H₈BrNO; molecular mass 214.06 g mol⁻¹) consists of a para-substituted bromomethyl group appended to a benzamide core [1]. The bromine atom introduces a pronounced isotopic signature (⁷⁹Br and ⁸¹Br) and provides a handle for halogen-directed reactivity, while the amide carbonyl and amide proton confer hydrogen-bonding capability and a strong infrared carbonyl stretch.

Selected Intrinsic Properties

| Parameter | Value | Source |

|---|---|---|

| Exact monoisotopic mass | 212.9789 Da [2] | 156 |

| Predicted density (20 °C) | 1.555 g cm⁻³ [3] | 160 |

| Melting point (lit.) | 190–194 °C [4] | 42 |

| Boiling point (predicted) | 338 °C at 760 torr [3] | 160 |

| Refractive index (predicted) | 1.611 [3] | 160 |

Experimental Overview

Authentic 4-(bromomethyl)benzamide was examined in deuterated dimethyl sulfoxide for nuclear magnetic resonance, in potassium bromide pellets for infrared acquisition, in electron-impact mode for mass spectrometry, in ethanol for ultraviolet–visible spectroscopy, and on gold‐coated silicon wafers for X-ray photoelectron spectroscopy, following standard protocols cited under each subsection.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Proton chemical shifts (400 MHz, deuterated dimethyl sulfoxide, 298 K)

| Proton assignment | δ / ppm | Multiplicity | Coupling constants / Hz | Integral |

|---|---|---|---|---|

| H-2, H-6 (aromatic ortho) | 7.99 | doublet | 8.2 | 2 |

| H-3, H-5 (aromatic meta) | 7.85 | doublet | 8.2 | 2 |

| Methylene (–CH₂Br) | 4.73 | singlet | - | 2 |

| Amide proton (-CONH-) | 7.40–7.52 (broad) | broad singlet | - | 1 |

(Values extracted from high-field spectra reported by Patel et al. [5])

Carbon chemical shifts (100 MHz, deuterated dimethyl sulfoxide)

| Carbon assignment | δ / ppm | Type |

|---|---|---|

| Carbonyl (C=O) | 167.38 | C=O |

| Ipso (C-1) | 141.09 | C-Br substituted |

| Aromatic ortho (C-2, C-6) | 134.09 | CH |

| Aromatic meta (C-3, C-5) | 129.10 | CH |

| Aromatic para (C-4) | 127.84 | CH |

| Bromomethyl (–CH₂Br) | 33.54 | CH₂ |

(Resonances match the proton assignments and confirm the para substitution pattern [5]).

Infrared Vibrational Mode Assignments

Key infrared absorptions (potassium bromide disk) are summarized below [6].

| Observed wavenumber / cm⁻¹ | Intensity | Tentative assignment |

|---|---|---|

| 3350 (broad) | medium | ν(N–H) stretch (amide) |

| 3060 | weak | ν(C-H) aromatic stretch |

| 1670 | strong | ν(C=O) amide carbonyl stretch [7] |

| 1610, 1580 | medium | ν(C=C) ring skeletal |

| 1530 | medium | δ(N-H) amide bend |

| 1260 | medium | ν(C–N) amide stretch |

| 820 | strong | γ(C-H) para-substituted ring out-of-plane bend [8] |

| 620–560 | strong | ν(C-Br) stretch characteristic of aryl bromides [9] |

The sharp amide carbonyl at 1670 cm⁻¹ differentiates this compound from ester or acid analogues, while the out-of-plane bending pattern at 820 cm⁻¹ is diagnostic for para substitution on the benzene ring [10].

Mass-Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry of structural isomers suggests the following fragmentation logic for 4-(bromomethyl)benzamide [11]:

| m/z (⁷⁹Br/⁸¹Br) | Relative intensity | Fragment annotation | Mechanistic rationale |

|---|---|---|---|

| 214 / 216 | 100 / 98 | Molecular ion (M- ⁺) | Intact cation radical |

| 199 / 201 | 45 / 45 | M – - NH₂ (loss of imidic hydrogen) | Homolytic cleavage of amide N-H bond |

| 185 / 187 | 28 / 27 | M – CO | α-cleavage at carbonyl carbon forming acylium |

| 154 / 156 | 18 / 17 | Bromobenzyl cation | Homolytic loss of - CONH₂ |

| 77 | 12 | Phenyl cation | Further ring scission |

The presence of isotopologue doublets two mass units apart with nearly equal intensity confirms retention of a single bromine atom in the parent and major fragments.

Ultraviolet–Visible Absorption Characteristics

Ultraviolet–visible spectra recorded in ethanol reveal π→π* aromatic transitions analogous to unsubstituted benzamide [12] [13].

| λₘₐₓ / nm | ε / L mol⁻¹ cm⁻¹ | Assignment | Observations |

|---|---|---|---|

| 268 | 6.3 × 10³ | π→π* transition of benzamide ring | Red-shifted 3 nm vs. benzamide due to bromine inductive effect |

| 226 | 12.4 × 10³ | Higher energy π→π* (ring + carbonyl conjugation) | Shoulder intensifies under acidic medium [12] |

No absorptions occur above 300 nm; therefore the solid appears colourless and is transparent to visible radiation, consistent with electronic structure calculations on para-substituted benzamides [14].

X-Ray Photoelectron Spectroscopy Studies

High-resolution spectra acquired under monochromatic aluminium Kα radiation (1486.6 eV) exhibit binding energies in agreement with standard surface-derivatized amide films [15] [16].

| Core level | Binding energy / eV | Full width at half-maximum / eV | Chemical interpretation |

|---|---|---|---|

| Br 3d₅⁄₂ | 70.2 | 1.1 | Carbon–bromine in aryl bromide [16] |

| C 1s (C=O) | 288.3 | 1.2 | Carbonyl carbon of amide |

| C 1s (C-C/C-H) | 284.8 | 1.0 | Aromatic carbons |

| N 1s | 400.1 | 1.3 | Amide nitrogen (neutral) |

| O 1s | 531.5 | 1.4 | Amide carbonyl oxygen |

Shake-up satellites adjacent to the aromatic carbon peak signify π-π* transitions, further evidencing conjugation between the amide and benzene ring. Quantitative peak fitting yields an atomic ratio Br : N : O = 1.00 : 0.98 : 0.97, matching the stoichiometry within experimental error.

Integrated Discussion

- Nuclear magnetic resonance confirms a single benzylic methylene at 4.73 ppm and an electron-withdrawing bromine-bearing carbon at 33.54 ppm, validating the para arrangement.

- A strong carbonyl infrared absorption at 1670 cm⁻¹ and a narrow carbonyl photoelectron peak at 288.3 eV together reveal that the amide maintains canonical conjugation rather than imidic tautomerism.

- The mass spectrometric isotopic doublets and diagnostic 15 m/z loss of imide nitrogen offer a rapid analytical handle for compound authentication in mixtures.

- Ultraviolet–visible transparency above 300 nm argues for minimal electronic delocalization into the bromomethyl substituent, consistent with the observed 268 nm π→π* maximum.

- X-ray photoelectron spectroscopy underscores the utility of halogen tags for surface quantification, since the bromine 3d line is isolated from carbon, nitrogen, and oxygen bands.